molecular formula C21H25N7O B10991257 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B10991257
M. Wt: 391.5 g/mol
InChI Key: UMFMGTMKVGWPIQ-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring, a triazole ring, and a piperidine ring. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Formation of the Triazole Ring:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

    Coupling Reactions: The final compound is obtained by coupling the pyrimidine, triazole, and piperidine intermediates through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide
  • **1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide
  • **1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25N7O/c1-15-10-16(2)25-21(24-15)27-9-3-4-18(12-27)20(29)26-19-7-5-17(6-8-19)11-28-14-22-13-23-28/h5-8,10,13-14,18H,3-4,9,11-12H2,1-2H3,(H,26,29)

InChI Key

UMFMGTMKVGWPIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C

Origin of Product

United States

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